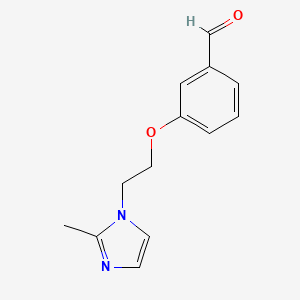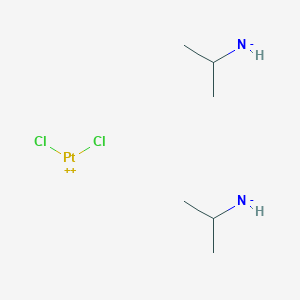
cis-Dichlorobis(isopropylamine)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シス-ジクロロビス(イソプロピルアミン)白金(II)は、化学式C6H18Cl2N2Ptを持つ白金系配位錯体です。この化合物は、医薬品化学や触媒など、さまざまな分野における潜在的な用途で知られています。この化合物は、シス配置で2つの塩化物イオンと2つのイソプロピルアミン配位子に配位した白金(II)中心を特徴としています。
準備方法
合成経路と反応条件
シス-ジクロロビス(イソプロピルアミン)白金(II)は、白金(II)塩化物とイソプロピルアミンの反応によって合成することができます。この反応は、通常、メタノールや水などの適切な溶媒に白金(II)塩化物を溶解し、次にイソプロピルアミンを加えることを含みます。 混合物を室温またはわずかに昇温して撹拌すると、目的の錯体の形成が促進されます .
工業生産方法
シス-ジクロロビス(イソプロピルアミン)白金(II)の工業生産方法は、ラボ規模の合成と同様ですが、大規模運転に最適化されています。これは、より大量の反応物と溶媒を使用し、より効率的な混合と精製技術を採用して、最終生成物の高収率と高純度を確保することを伴います。
化学反応解析
反応の種類
シス-ジクロロビス(イソプロピルアミン)白金(II)は、以下を含むさまざまな種類の化学反応を起こします。
置換反応: 適切な条件下で、塩化物配位子は、ホスフィンやアミンなどの他の配位子で置換することができます。
還元反応: この化合物は、アスコルビン酸やシステインなどの還元剤で処理すると、異なる白金錯体、例えば白金(0)種を形成するために還元することができます.
一般的な試薬と条件
置換反応: 一般的な試薬には、ホスフィン(例:トリフェニルホスフィン)やアミンがあります。反応は、通常、ジクロロメタンやエタノールなどの溶媒中で室温で行われます。
還元反応: アスコルビン酸やシステインなどの還元剤が、水溶液またはメタノール溶液で使用されます。
生成される主な生成物
置換反応: 生成物には、使用する置換基に応じて、さまざまな配位子を持つさまざまな白金錯体があります。
還元反応: 生成物には、白金(0)種などの還元された白金錯体があります。
科学研究への応用
シス-ジクロロビス(イソプロピルアミン)白金(II)は、いくつかの科学研究の用途があります。
化学反応の分析
Types of Reactions
cis-Dichlorobis(isopropylamine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different platinum complexes, such as when treated with reducing agents like ascorbic acid or cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. Reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Reduction Reactions: Reducing agents such as ascorbic acid and cysteine are used in aqueous or methanolic solutions.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands, depending on the substituents used.
Reduction Reactions: Products include reduced platinum complexes, such as platinum(0) species.
科学的研究の応用
cis-Dichlorobis(isopropylamine)platinum(II) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
シス-ジクロロビス(イソプロピルアミン)白金(II)の薬理学的用途における作用機序は、DNAとの相互作用を含みます。この化合物は、DNA鎖と架橋してDNA構造を破壊し、複製と転写プロセスを阻害します。 これは、特に急速に増殖するがん細胞で細胞死をもたらします . 分子標的はDNAのグアニン塩基を含み、関与する経路はDNA損傷応答機構に関連しています。
類似の化合物との比較
類似の化合物
シス-ジクロロビス(トリフェニルホスフィン)白金(II): この化合物は、イソプロピルアミンの代わりにトリフェニルホスフィン配位子を持ち、主に有機合成における触媒として使用されます.
シスプラチン: 塩化物配位子とアンモニア配位子を持つ、よく知られた抗がん剤。さまざまながんの化学療法で広く使用されています。
独自性
シス-ジクロロビス(イソプロピルアミン)白金(II)は、その特定の配位子環境が、その反応性と生物活性に影響を与える可能性があるため、独特です。イソプロピルアミン配位子は、他の配位子と比較して、異なる立体と電子的環境を提供し、潜在的に異なる特性と用途につながります。
類似化合物との比較
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features triphenylphosphine ligands instead of isopropylamine and is used primarily as a catalyst in organic synthesis.
cisplatin: A well-known anticancer drug with chloride ligands and ammonia ligands. It is widely used in chemotherapy for various cancers.
Uniqueness
cis-Dichlorobis(isopropylamine)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The isopropylamine ligands provide a different steric and electronic environment compared to other ligands, potentially leading to distinct properties and applications.
特性
分子式 |
C6H16Cl2N2Pt |
|---|---|
分子量 |
382.19 g/mol |
IUPAC名 |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
正規SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
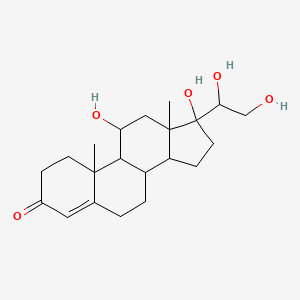

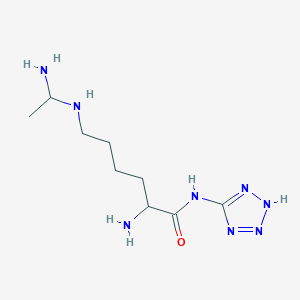
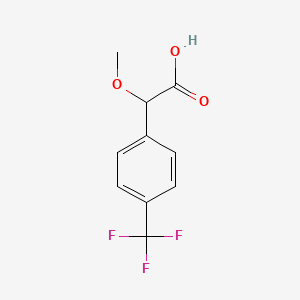


![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
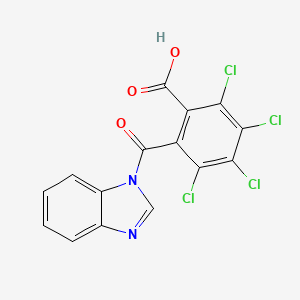

![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
